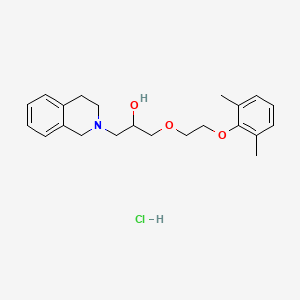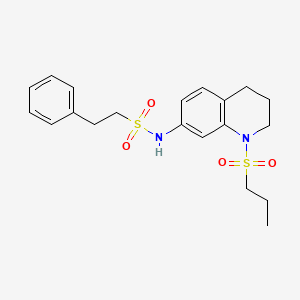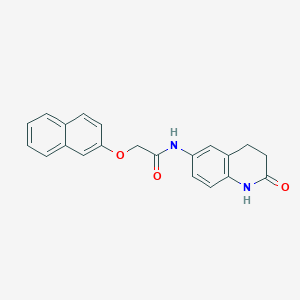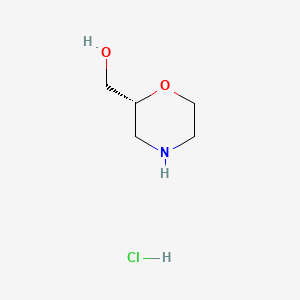
1-(Chloromethyl)cyclobutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Polysubstituted Aminocyclobutanes
Amine-substituted cyclobutanes, such as those derived from "1-(Chloromethyl)cyclobutan-1-amine; hydrochloride," are crucial in synthesizing biologically active compounds. The diastereo- and enantioselective synthesis of these compounds can be achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method exhibits high reactivity and selectivity, making it valuable for creating compounds with multiple substituents and stereocenters, which are often found in pharmaceuticals and agrochemicals (Feng, Hao, Liu, & Buchwald, 2019).
Modular Synthons for Medicinal Chemistry
"1-(Chloromethyl)cyclobutan-1-amine; hydrochloride" serves as a precursor for synthesizing protected ɑ-aminocyclobutanone, a versatile synthon for creating lead inhibitors targeting hydrolase enzymes, including serine proteases and metalloproteases. This approach allows for the convenient access to cyclobutanone-containing structures, which are pivotal in the development of new therapeutic agents (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).
New Polymerization Mechanisms
The compound has implications in polymer science, particularly in cation radical polymerization. This process involves converting monomers to cyclobutane polymers in the presence of catalytic amounts of specific cation radical salts. Such polymerization mechanisms open new avenues for designing and synthesizing novel polymeric materials with unique properties and applications (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Advanced Organic Syntheses
The reagent is instrumental in advanced organic syntheses, such as creating 2,4-methanoproline analogues through addition-intramolecular substitution sequences. This demonstrates its role in constructing complex organic molecules with potential applications in medicinal chemistry and drug design, showcasing the versatility of "1-(Chloromethyl)cyclobutan-1-amine; hydrochloride" in synthesizing heterocyclic compounds and other biologically relevant molecules (Rammeloo, Stevens, & de Kimpe, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-(chloromethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-5(7)2-1-3-5;/h1-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJLVAROKZEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



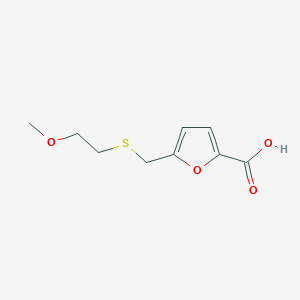
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
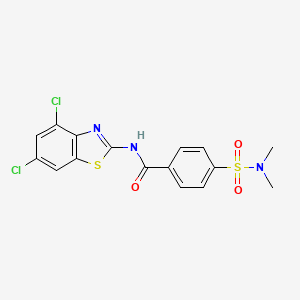
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)

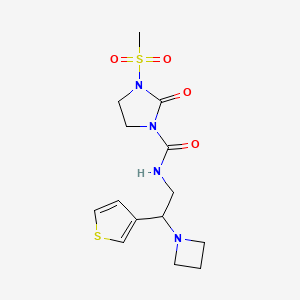
![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)
![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)
